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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)aminopyridine

CAS No.: 19068-80-5

Cat. No.: B098001 Get Quote

Part 1: Executive Summary & Strategic Analysis
Target Molecule Profile[1][2]

Chemical Name: 2-((3-Hydroxypropyl)amino)pyridine[1]

Systematic Name: 3-(Pyridin-2-ylamino)propan-1-ol[1]

Molecular Formula: C

H

N

O

Molecular Weight: 152.19 g/mol

Target Structure: A pyridine ring substituted at the C2 position with a secondary amine linker

terminating in a primary alcohol.

Critical Data Integrity Note (CAS Conflict)
Attention Researchers: The CAS number provided in the request (42335-38-6) corresponds to

Dibenzoyl-L-tartaric acid, a chiral resolving agent.[1] The correct chemical identity for the title
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compound is 3-(pyridin-2-ylamino)propan-1-ol (often associated with CAS 55973-10-5 or

similar derivatives).[1] This protocol addresses the synthesis of the pyridine derivative as

requested by the nomenclature, not the tartaric acid derivative.

Retrosynthetic Analysis
The most robust route for synthesizing 2-aminopyridine derivatives functionalized with aliphatic

chains is Nucleophilic Aromatic Substitution (S

Ar).[1] While 2-chloropyridine is cost-effective, it is kinetically sluggish without metal catalysis.
[1] For laboratory to pilot-scale synthesis, 2-bromopyridine is the optimal electrophile due to the
weaker C-Br bond, allowing for cleaner conversion at lower temperatures without heavy metal
contamination (Pd/Cu).[1]
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2-(3-Hydroxypropyl)aminopyridineS_NAr Disconnection
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Caption: Retrosynthetic disconnection revealing the S

Ar strategy using 2-bromopyridine and 3-amino-1-propanol.

Part 2: Materials & Reagents[3][4][5][6]
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Reagent /
Solvent

Equiv.[1][2][3]
[4][5]

Role Purity Grade Safety Note

2-Bromopyridine 1.0 Electrophile >98%

Toxic, permeator.

[1] Handle in

hood.

3-Amino-1-

propanol
3.0

Nucleophile/Bas

e
>99%

Corrosive,

hygroscopic.[1]

Potassium

Carbonate
1.5

Aux.[1] Base

(Optional)
Anhydrous

Irritant.[1][4] Use

if reducing amine

equiv.[1]

Ethyl Acetate

(EtOAc)
N/A

Extraction

Solvent
ACS Flammable.

Dichloromethane

(DCM)
N/A Eluent ACS

Volatile,

suspected

carcinogen.

Methanol

(MeOH)
N/A Eluent ACS Toxic, flammable.

Expert Insight: While 3-amino-1-propanol can act as both nucleophile and base, using it in

large excess (neat) simplifies the reaction kinetics by maintaining a high concentration of the

nucleophile, driving the equilibrium forward and suppressing bis-alkylation.[1]

Part 3: Detailed Experimental Protocol
Reaction Setup (S Ar Methodology)

Preparation: Dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a

reflux condenser. Flush with Nitrogen (N

) or Argon to exclude moisture.[1]

Charging:

Add 2-Bromopyridine (1.58 g, 10.0 mmol).
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Add 3-Amino-1-propanol (2.25 g, 30.0 mmol).

Note: No additional solvent is required; the amine acts as the solvent (Neat reaction).

Thermal Activation:

Place the flask in a pre-heated oil bath at 110°C.

Stir vigorously (approx. 600 RPM).

Monitoring: The reaction typically reaches completion in 12–16 hours. Monitor by TLC

(Eluent: 10% MeOH in DCM).[1] The starting material (2-bromopyridine) is non-polar (high

R

), while the product is more polar (lower R

, stains with Ninhydrin or UV active).

Workup & Isolation[1]
Cooling: Allow the reaction mixture to cool to room temperature. The mixture will be a

viscous oil.

Solvent Removal (Critical Step):

The excess 3-amino-1-propanol (BP ~187°C) is difficult to remove by rotary evaporation.

[1]

Method A (Distillation): Connect to a high-vacuum manifold (<1 mbar) and gently heat (60-

80°C) to distill off the excess amine.[1]

Method B (Aqueous Wash): Dilute the residue with Dichloromethane (50 mL). Wash with

Brine (2 x 20 mL). Note: The product has water solubility; avoid excessive water volume.

[1] Back-extract aqueous layers with DCM to maximize yield.

Drying: Dry the combined organic phases over anhydrous Na

SO
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, filter, and concentrate under reduced pressure.

Purification[1]
The crude material is often sufficient for subsequent steps, but for analytical purity:

Technique: Flash Column Chromatography.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1]

Mobile Phase: Gradient of DCM : Methanol (98:2 → 90:10).[1]

Additive: Add 1% Triethylamine (TEA) or NH

OH to the eluent if peak tailing is observed (suppresses interaction with acidic silica sites).

Part 4: Process Visualization & Workflow
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Caption: Operational workflow for the synthesis, from neat reaction setup to chromatographic

purification.

Part 5: Validation & Characterization
To validate the synthesis, compare analytical data against these expected values:

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
8.05 (d, 1H): Pyridine H-6 (alpha to nitrogen).[1]

7.40 (t, 1H): Pyridine H-4.[1]

6.55 (m, 1H): Pyridine H-5.[1]

6.38 (d, 1H): Pyridine H-3.[1]

4.80 (br s, 1H): NH (Exchangeable).

3.75 (t, 2H): -CH

-OH (Alpha to oxygen).[1]

3.45 (q, 2H): -NH-CH

- (Alpha to nitrogen).[1]

1.80 (quint, 2H): Central -CH

- of the propyl chain.[1]

Mass Spectrometry[1]
Method: ESI-MS (Positive Mode)[1]

Expected Mass:

m/z.[1]

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Conversion
Temperature too low or stirring

poor.[1]

Increase Temp to 120°C;

ensure efficient stirring of the

viscous mix.

Product in Aqueous Layer
Product is too polar/water-

soluble.[1]

Saturate aqueous layer with

NaCl; use n-Butanol or CHCl

/iPrOH (3:[1]1) for extraction.

[1][6]

Dark Tarry Mixture Oxidation of amine or pyridine.
Ensure strict N

atmosphere; limit heating time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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